2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as CMOP, is an organochlorine compound used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure containing a nitrogen atom, two oxygen atoms, and three carbon atoms. It is a white crystalline solid with a melting point of about 108°C. CMOP has been used in a wide range of laboratory experiments, including biochemical and physiological studies, as well as in the synthesis of various compounds. It is also used as a pharmaceutical intermediate in the production of drugs, such as anticonvulsants and antibiotics.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Heterocyclic Derivatives : This compound is used in the synthesis of various heterocyclic compounds. For instance, it reacts with morpholine, pyrrolidine, and piperidine to produce different oxadiazole derivatives with potential applications in chemistry and pharmaceuticals (Rao et al., 2014).
Formation of Amine Derivatives : It serves as a key intermediate in the synthesis of novel amine derivatives. These derivatives have shown significant in vitro anticancer activity, indicating their potential in developing new anticancer agents (Vinayak et al., 2017).
Creation of Polyheterocycles : The compound is instrumental in creating polyheterocycles, which demonstrate promising antibacterial activity. This suggests its utility in the development of new antibacterial drugs (Hu et al., 2005).
Biological and Pharmaceutical Research
Anticancer Research : Compounds synthesized using 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine have been tested for anticancer properties. Certain derivatives have shown high cytotoxicity against specific cancer cell lines, marking them as potential candidates for cancer treatment research (Vinayak et al., 2017).
Antibacterial Applications : Derivatives of this compound have demonstrated significant antibacterial properties, making them valuable for research in new antibacterial therapies (Hu et al., 2005).
Material Science
- Development of Functional Materials : The structural and optical properties of compounds derived from this chemical are of interest in material science, particularly for their potential applications in designing functional materials and sensors (Ge et al., 2014).
properties
IUPAC Name |
5-(chloromethyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMBCYRZDCWVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568770 | |
Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
CAS RN |
90002-06-5 | |
Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90002-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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